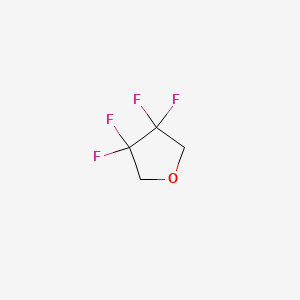

3,3,4,4-Tetrafluorooxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4-tetrafluorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O/c5-3(6)1-9-2-4(3,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVCNRFVUUDZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382081 | |

| Record name | 3,3,4,4-tetrafluorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-33-4 | |

| Record name | 3,3,4,4-Tetrafluorotetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4-tetrafluorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3,4,4-Tetrafluorooxolane physical properties

An In-Depth Technical Guide to the Physical Properties of 3,3,4,4-Tetrafluorooxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as 3,3,4,4-Tetrafluorotetrahydrofuran) is a fluorinated cyclic ether with the molecular formula C₄H₄F₄O.[1][2] The strategic placement of four fluorine atoms on the tetrahydrofuran ring imparts unique physical and chemical properties, making it a compound of increasing interest in various scientific fields.[1] Its enhanced chemical and thermal stability, low viscosity, and high polarity make it a valuable candidate as a specialized solvent in organic synthesis, a component in the formulation of fluorinated polymers, and a precursor in the development of novel pharmaceuticals and agrochemicals.[1][3]

This technical guide provides a comprehensive overview of the known physical properties of this compound, compiled from available literature and supplier technical data. Where experimental data is sparse or conflicting, this guide offers context and accepted methodologies for determination.

Molecular Structure

The molecular structure of this compound consists of a five-membered oxolane (tetrahydrofuran) ring where the four hydrogen atoms at the 3 and 4 positions are substituted with fluorine atoms.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported values from different suppliers, which may be attributable to variations in purity or measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄F₄O | [1][2][3] |

| Molecular Weight | 144.07 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [2][4] |

| Boiling Point | 68 °C or 82 °C | [3][4] |

| Melting Point | Not available | [3] |

| Density | 1.38 g/cm³ | [3] |

| Specific Gravity (20/20) | 1.44 | [4] |

| Refractive Index | 1.32 | [3] |

| Flash Point | -26 °C | [4] |

| Vapor Pressure | 335 mmHg at 25 °C | [3] |

The discrepancy in the reported boiling points (68 °C vs. 82 °C) is notable and may reflect differences in the purity of the samples tested. The lower value is provided by a major chemical supplier, which may suggest a higher purity.[4] The density and specific gravity values are reasonably consistent. The lack of a reported melting point suggests that the substance has a very low freezing point.

Spectral Properties

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal for the four equivalent protons on the carbons adjacent to the oxygen atom (positions 2 and 5). This signal would likely be a singlet or a narrow multiplet.

¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals: one for the two equivalent carbons bonded to fluorine (C3 and C4) and another for the two equivalent carbons bonded to oxygen (C2 and C5). The C-F carbons will show coupling to the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single signal for the four equivalent fluorine atoms.

IR Spectroscopy: The infrared spectrum would be characterized by strong C-F stretching absorptions, typically in the 1000-1400 cm⁻¹ region. C-O-C stretching vibrations of the ether linkage would also be prominent, likely around 1100 cm⁻¹. The C-H stretching of the methylene groups would appear around 2850-3000 cm⁻¹.

Thermodynamic Properties

Detailed experimental data on the thermodynamic properties of this compound are limited.

-

Vapor Pressure: One source reports a vapor pressure of 335 mmHg at 25 °C, indicating significant volatility at room temperature.[3]

-

Heat of Vaporization: The heat of vaporization has not been experimentally determined. However, it can be estimated using the Clausius-Clapeyron equation if vapor pressure data at different temperatures are available. For comparison, the heat of vaporization of unsubstituted tetrahydrofuran is approximately 32.1 kJ/mol.

-

Specific Heat Capacity: The specific heat capacity of this compound has not been reported. The specific heat capacity is the amount of heat energy required to raise the temperature of a substance per unit of mass.[5]

Solubility

As a fluorinated ether, this compound is expected to exhibit partial polarity.[1] While quantitative solubility data is not widely available, its miscibility with common organic solvents can be predicted. It is likely to be miscible with other ethers, esters, ketones, and halogenated hydrocarbons. Its solubility in water is expected to be limited due to the hydrophobic nature of the fluorinated portion of the molecule.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[4] It is also reported to cause skin and serious eye irritation.[4]

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Keep container tightly closed.[4]

-

Wear protective gloves, eye protection, and face protection.[4]

-

In case of contact with skin or hair, immediately remove all contaminated clothing and rinse the skin with water.[4]

Experimental Protocols for Physical Property Determination

The following are generalized, step-by-step methodologies for determining the key physical properties of liquid compounds like this compound.

Caption: General workflow for the experimental determination of physical properties.

Boiling Point Determination (Distillation Method)

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may need to be applied.

Density Determination (Pycnometer Method)

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Weight Measurement (Empty): Accurately weigh the empty pycnometer.

-

Sample Filling: Fill the pycnometer with this compound, ensuring there are no air bubbles, and equilibrate to a specific temperature (e.g., 20 °C) in a water bath.

-

Weight Measurement (Filled): Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer - weight of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the instrument's scale. Ensure the temperature is controlled and recorded.

Conclusion

This compound is a fluorinated cyclic ether with a unique set of physical properties that make it a promising material for advanced applications. While there are some inconsistencies in the reported data, this guide provides a thorough compilation of the available information. Further experimental investigation is warranted to definitively establish its physical and thermodynamic parameters, which will be crucial for its broader adoption in research and industry.

References

-

LookChem. (n.d.). Cas 374-33-4, 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Retrieved from [Link]

-

Alloprof. (n.d.). Specific Heat Capacity of Some Substances. Retrieved from [Link]

Sources

- 1. CAS 374-33-4: 3,3,4,4-Tetrafluorotetrahydrofuran [cymitquimica.com]

- 2. 3,3,4,4-Tetrafluorotetrahydrofuran | CymitQuimica [cymitquimica.com]

- 3. Cas 374-33-4,3,3,4,4-TETRAFLUOROTETRAHYDROFURAN | lookchem [lookchem.com]

- 4. 3,3,4,4-Tetrafluorotetrahydrofuran | 374-33-4 | TCI AMERICA [tcichemicals.com]

- 5. Specific Heat Capacity of Some Substances | Secondaire | Alloprof [alloprof.qc.ca]

An In-Depth Technical Guide to the Synthesis and Purification of 3,3,4,4-Tetrafluorooxolane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 3,3,4,4-tetrafluorooxolane, a fluorinated cyclic ether of significant interest in various scientific fields, including pharmaceuticals and materials science. This document delves into the primary synthetic pathways, focusing on the reduction of tetrafluorosuccinic acid derivatives, and outlines detailed purification methodologies essential for obtaining high-purity material. The causality behind experimental choices, self-validating protocols, and characterization data are presented to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound, also known as 3,3,4,4-tetrafluorotetrahydrofuran, is a fluorinated heterocyclic compound with the molecular formula C₄H₄F₄O.[1] Its unique properties, including high stability, a high boiling point of 82°C, and a density of 1.38 g/cm³, make it a valuable solvent and building block in organic synthesis.[1] The presence of four fluorine atoms on the tetrahydrofuran ring imparts distinct characteristics, such as increased thermal and chemical stability, which are highly desirable in demanding applications.[2] In the pharmaceutical and agrochemical industries, it serves as a crucial precursor for the synthesis of novel bioactive molecules.[1] Furthermore, its utility extends to materials science, where its unique structure is leveraged to create advanced polymers and other materials with specific functionalities.[1]

This guide will provide a detailed exploration of the synthesis and purification of this important fluorinated ether, offering practical insights for its preparation in a laboratory setting.

Synthetic Pathways to this compound

The most viable and commonly explored route for the synthesis of this compound involves the reduction of tetrafluorosuccinic acid or its derivatives. This approach is advantageous due to the commercial availability of the starting materials. Two primary reduction strategies are discussed: catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation of Tetrafluorosuccinic Anhydride

Catalytic hydrogenation represents a scalable and industrially relevant method for the synthesis of cyclic ethers from their corresponding anhydrides.[3][4] The direct hydrogenation of tetrafluorosuccinic anhydride offers a streamlined approach to this compound.

Reaction Scheme:

Caption: Catalytic hydrogenation of tetrafluorosuccinic anhydride.

Causality and Experimental Choices:

The choice of catalyst is paramount for achieving high selectivity and yield. Noble metal catalysts, such as Ruthenium on carbon (Ru/C) or Rhodium on carbon (Rh/C), are often preferred due to their high activity in hydrogenating carboxylic acid derivatives.[4] The reaction is typically carried out under elevated hydrogen pressure and temperature to drive the reduction to completion. The solvent choice is also critical; inert ethers like tetrahydrofuran (THF) or dioxane are suitable reaction media.

Experimental Protocol (Illustrative):

-

Reactor Setup: A high-pressure autoclave reactor is charged with tetrafluorosuccinic anhydride and a catalytic amount (e.g., 1-5 mol%) of a supported noble metal catalyst (e.g., 5% Ru/C).

-

Solvent Addition: Anhydrous THF is added as a solvent.

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm). The mixture is heated to a specified temperature (e.g., 100-150 °C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by observing the hydrogen uptake.

-

Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filtrate, containing the product, is then subjected to purification.

Reduction of Tetrafluorosuccinic Acid with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and their derivatives to alcohols.[5][6] This method involves a two-step process: the reduction of tetrafluorosuccinic acid to 3,3,4,4-tetrafluorobutane-1,4-diol, followed by an acid-catalyzed intramolecular cyclization (dehydration) to form the desired oxolane.[7]

Reaction Scheme:

Caption: Two-step synthesis via LiAlH₄ reduction and subsequent cyclization.

Causality and Experimental Choices:

The use of a powerful reducing agent like LiAlH₄ is necessary to reduce both carboxylic acid groups of tetrafluorosuccinic acid.[5] The reaction is typically performed in an anhydrous ether solvent, such as THF, due to the high reactivity of LiAlH₄ with protic solvents.[8] The subsequent cyclization of the diol is an acid-catalyzed dehydration reaction. A strong acid catalyst, like sulfuric acid, is employed to promote the intramolecular etherification.

Experimental Protocol (Illustrative):

Step 1: Reduction to 3,3,4,4-Tetrafluorobutane-1,4-diol

-

Reaction Setup: A solution of tetrafluorosuccinic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC or other appropriate methods). The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.[9]

-

Isolation: The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure to yield the crude diol.

Step 2: Cyclization to this compound

-

Reaction Setup: The crude 3,3,4,4-tetrafluorobutane-1,4-diol is dissolved in a suitable solvent, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

Reaction Conditions: The mixture is heated to promote dehydration and cyclization. The reaction progress can be monitored by GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., saturated sodium bicarbonate solution), and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed to yield the crude this compound.

Purification Methodologies

Obtaining high-purity this compound is critical for its intended applications. The choice of purification method depends on the nature and boiling points of the impurities present.

Fractional Distillation

Fractional distillation is a highly effective technique for separating liquids with close boiling points.[10][11][12] Given that this compound has a boiling point of 82°C, this method can be employed to separate it from both lower- and higher-boiling impurities.[1]

Workflow for Fractional Distillation:

Caption: Purification workflow using fractional distillation.

Detailed Protocol:

-

Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a collection flask.[10][11][13]

-

Distillation: The crude this compound is placed in the distillation flask with boiling chips. The flask is heated gently.

-

Fraction Collection: The temperature at the still head is monitored closely. The initial fraction, consisting of low-boiling impurities, is discarded. The fraction that distills at a constant temperature of approximately 82°C is collected as the pure product.[1]

-

Completion: The distillation is stopped before the distillation flask runs dry to avoid the concentration of potentially explosive residues.

Data Presentation: Distillation Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Column Type | Vigreux or packed column | Provides a large surface area for repeated vaporization-condensation cycles, leading to better separation.[10] |

| Heating | Heating mantle | Allows for uniform and controlled heating.[10] |

| Collection Temperature | ~82 °C | Corresponds to the boiling point of the target compound.[1] |

| Purity Assessment | GC-MS, NMR | To confirm the purity of the collected fraction. |

Preparative Gas Chromatography (Prep-GC)

For achieving very high purity or for separating impurities with boiling points very close to the product, preparative gas chromatography is an excellent method.[5][14] This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Workflow for Preparative GC:

Caption: High-purity purification workflow using preparative GC.

Experimental Considerations:

The choice of the GC column (stationary phase) is critical for effective separation. For fluorinated compounds, a column with a fluorinated stationary phase can provide enhanced selectivity.[13] The temperature program, carrier gas flow rate, and injection volume must be optimized to achieve the best separation and recovery.

Data Presentation: Illustrative Prep-GC Parameters

| Parameter | Example Condition | Rationale |

| Column | e.g., 10% Fluorinated stationary phase on a solid support | "Like dissolves like" principle can enhance separation of fluorinated compounds.[13] |

| Injector Temperature | ~150 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Isothermal at ~100 °C or a temperature ramp | Optimized to separate the target compound from its impurities. |

| Detector | Thermal Conductivity Detector (TCD) | Non-destructive and suitable for preparative work. |

| Carrier Gas | Helium or Nitrogen | Inert and provides good chromatographic efficiency. |

Characterization

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the two methylene groups (CH₂). The chemical shift will be influenced by the adjacent fluorinated carbons.[15][16][17]

-

¹⁹F NMR: The fluorine NMR spectrum will provide definitive information about the fluorine environments. A single resonance is expected for the four equivalent fluorine atoms.[6][9][15]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹, and C-O-C stretching of the ether linkage.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing purity and confirming the molecular weight of the compound.

Safety and Handling

This compound is a flammable liquid and vapor.[18][19] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat, must be worn.[14][18][20][21] Ignition sources should be strictly avoided.[14][18]

Disposal: Waste material and contaminated items should be disposed of in accordance with local, state, and federal regulations for flammable and fluorinated organic compounds.[18]

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. By understanding the underlying principles of the synthetic routes and employing the described purification and characterization techniques, researchers can confidently prepare high-purity material for their specific applications. The emphasis on causality and detailed protocols aims to empower scientists in their research and development endeavors involving this important fluorinated building block.

References

-

Airgas. (2018, April 9). SAFETY DATA SHEET: Tetrafluoroethylene. Retrieved from [Link]

-

Department of Chemistry, University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved January 17, 2026, from [Link]

-

Airgas. (2018, May 8). SAFETY DATA SHEET: Flammable Liquid Mixture. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparative gas chromatography. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Retrieved from [Link]

-

PubMed. (2004). 19F and 1H NMR spectra of halocarbons. Retrieved January 17, 2026, from [Link]

-

LookChem. (n.d.). Cas 374-33-4, 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Retrieved January 17, 2026, from [Link]

-

Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Retrieved January 17, 2026, from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fractional distillation. Retrieved January 17, 2026, from [Link]

-

PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved January 17, 2026, from [Link]

-

University of Arizona. (n.d.). 19Flourine NMR. Retrieved January 17, 2026, from [Link]

-

MDPI. (2019). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Retrieved from [Link]

-

ResearchGate. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Retrieved from [Link]

-

Department of Chemistry, University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Hydrogenation of succinic acid to tetrahydrofuran (THF) over rhenium catalyst supported on H2SO4-treated mesoporous carbon. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN115745926A - Process for the catalytic hydrogenation of feedstocks containing unsaturated bonds.

-

National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved January 17, 2026, from [Link]

-

YouTube. (2015, September 19). Using Fractional Distillation for Purification of Hydrobromic acid. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. rsc.org [rsc.org]

- 3. Recent Advances in Catalytic Hydrogenation of Furfural | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 7. Physiochemical pathway for cyclic dehydrogenation and rehydrogenation of LiAlH4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lialh4 reduction | Sigma-Aldrich [sigmaaldrich.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Purification [chem.rochester.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fractional distillation - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. rsc.org [rsc.org]

- 16. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246) [hmdb.ca]

- 18. fishersci.com [fishersci.com]

- 19. 3,3,4,4-Tetrafluorotetrahydrofuran | 374-33-4 | TCI AMERICA [tcichemicals.com]

- 20. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 21. airgas.com [airgas.com]

Spectroscopic Profile of 3,3,4,4-Tetrafluorooxolane: A Predictive Analysis

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract

3,3,4,4-Tetrafluorooxolane, a fluorinated analog of tetrahydrofuran (THF), presents unique properties relevant to materials science and pharmaceutical development. Its structural characterization is paramount for quality control, reaction monitoring, and understanding its physicochemical behavior. Due to a scarcity of published experimental data for this specific molecule, this guide presents a comprehensive, predictive analysis of its expected spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document leverages fundamental spectroscopic principles and data from analogous fluorinated compounds to provide a robust, theoretical framework for researchers. Every protocol described herein is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure reliable data acquisition.

Molecular Structure and Symmetry Considerations

This compound is a saturated five-membered heterocycle. The molecule possesses a C₂ axis of symmetry passing through the oxygen atom and the midpoint of the C3-C4 bond. This symmetry has significant implications for its spectroscopic profile, as it renders certain atoms chemically equivalent.

-

Protons: The four protons on C2 and C5 are chemically equivalent (homotopic).

-

Carbons: There are two distinct carbon environments: the two methylene carbons (-CH₂-) at positions 2 and 5, and the two tetrafluoro-substituted carbons (-CF₂-) at positions 3 and 4.

-

Fluorines: The four fluorine atoms on C3 and C4 are chemically equivalent.

This structural simplicity predicts a correspondingly simple set of primary signals in NMR spectroscopy, which will be further complicated by spin-spin coupling.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The analysis considers ¹H, ¹⁹F, and ¹³C nuclei.

Predicted ¹H NMR Spectrum

Due to the molecule's symmetry, a single signal is expected for the four equivalent protons of the two -CH₂- groups.

-

Chemical Shift (δ): The protons are adjacent to an oxygen atom and a -CF₂- group, both of which are strongly electron-withdrawing. This deshielding environment is expected to shift the signal significantly downfield compared to tetrahydrofuran (δ ≈ 3.76 ppm). A predicted chemical shift is in the range of δ 4.0 - 4.5 ppm .

-

Multiplicity: The protons on C2 will couple with the two equivalent fluorine atoms on C3. According to the n+1 rule, this vicinal coupling (³JHF) will split the proton signal into a triplet .

Predicted ¹⁹F NMR Spectrum

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[1][2]

-

Chemical Shift (δ): For fluorines attached to an sp³-hybridized carbon in a saturated ring, the chemical shift can vary. Based on typical values for -CF₂- groups, the signal is predicted to appear in the range of δ -110 to -130 ppm (relative to CFCl₃).[3]

-

Multiplicity: The fluorine atoms on C3 will couple to the two equivalent protons on C2. This vicinal coupling (³JFH) will split the fluorine signal into a triplet .

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two unique carbon environments.

-

-CH₂- Carbons (C2, C5): Similar to the protons, these carbons are deshielded by the adjacent oxygen. Their chemical shift is predicted to be in the range of δ 65 - 75 ppm . The signal will appear as a triplet due to two-bond coupling (²JCF) with the fluorines on C3.

-

-CF₂- Carbons (C3, C4): Carbon atoms directly bonded to fluorine experience a very strong deshielding effect. However, the most prominent feature is the large one-bond C-F coupling constant (¹JCF).[4] The chemical shift is predicted in the range of δ 115 - 130 ppm . The signal will be split into a triplet by the two directly attached fluorine atoms.

Summary of Predicted NMR Data

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant | Assignment |

| ¹H | 4.0 - 4.5 | Triplet | ³JHF | -O-CH₂-CF₂- |

| ¹⁹F | -110 to -130 | Triplet | ³JFH | -CF₂-CH₂- |

| ¹³C | 65 - 75 | Triplet | ²JCF | -CH₂- |

| ¹³C | 115 - 130 | Triplet | ¹JCF | -CF₂- |

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for a fluorinated small molecule.

Objective: To acquire quantitative ¹H, ¹⁹F, and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar compounds and its well-defined residual solvent peak.

-

Add a small amount of an internal standard. For ¹H and ¹³C, tetramethylsilane (TMS) is used (0 ppm). For ¹⁹F, trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm), though trifluoroacetic acid (TFA) can be used as a secondary reference.[5]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample and lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Tune and match the respective probes for ¹H, ¹⁹F, and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire with a 30° pulse angle and a relaxation delay (d1) of at least 5 seconds to ensure full relaxation for accurate integration. Collect a minimum of 16 scans.

-

¹⁹F Spectrum: Acquire with a 30° pulse angle and a 5-second relaxation delay. Since ¹⁹F signals can have a wide chemical shift range, ensure the spectral width is adequate (e.g., -250 to 50 ppm).

-

¹³C Spectrum: Acquire with proton decoupling (e.g., using a WALTZ-16 sequence). Use a 30° pulse angle and a 2-second relaxation delay. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct all spectra manually.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0 ppm. Calibrate the ¹⁹F spectrum to the reference standard.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[6][7]

Predicted IR Absorption Bands

The spectrum of this compound is expected to be dominated by strong C-F and C-O stretching vibrations.

-

C-H Stretching: Aliphatic C-H stretches from the -CH₂- groups are expected just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹ ).[7]

-

-CH₂- Bending: The scissoring vibration of the methylene groups should appear around 1470-1450 cm⁻¹ .[8]

-

C-O-C Stretching: The ether C-O-C asymmetric stretch will result in a strong, characteristic band, likely in the 1150-1080 cm⁻¹ region.

-

C-F Stretching: This is the most prominent feature. C-F bonds produce very strong and intense absorption bands. For a -CF₂- group, multiple strong bands are expected in the 1400-1000 cm⁻¹ region. These may overlap with the C-O-C stretch but will be distinguishable by their intensity.

Summary of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2990-2850 | Medium | C-H Stretch | -CH₂- |

| 1470-1450 | Medium | C-H Bend (Scissoring) | -CH₂- |

| 1400-1000 | Very Strong | C-F Stretch | -CF₂- |

| 1150-1080 | Strong | C-O-C Asymmetric Stretch | Ether |

Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically performs the background subtraction. Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electron Ionization (EI) is a common technique for volatile small molecules.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₄H₄F₄O) is 156.07 g/mol .

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156 . This peak may be of moderate to low intensity due to the lability of fluorinated compounds under EI conditions.

-

Key Fragmentation Pathways:

-

Loss of HF (M-20): A common fragmentation pathway for fluorinated alkanes is the elimination of hydrogen fluoride, leading to a peak at m/z = 136 .

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is highly favorable. Loss of a C₂H₂F₂ fragment (m/z = 64) would lead to a fragment ion at m/z = 92 . Alternatively, cleavage at the C2-C3 bond could lead to various smaller fragments.

-

Loss of Fluorine (M-19): Loss of a single fluorine radical would produce a cation at m/z = 137 .

-

Caption: Predicted major fragmentation pathways in EI-MS.

Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the analyte from any impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Set to 250 °C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio) to avoid overloading the column.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C. The volatility of the compound will determine the optimal program.

-

-

MS Detection (EI Mode):

-

Ion Source: Use standard electron ionization at 70 eV. Set the source temperature to 230 °C.

-

Mass Analyzer: Scan a mass range from m/z 35 to 350. This range will cover the molecular ion and all expected fragments.

-

-

Data Analysis: Identify the GC peak corresponding to this compound. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern against spectral libraries if available.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The expected NMR, IR, and MS spectra are characterized by features typical of a symmetric, fluorinated ether: simple signal patterns with complex couplings in NMR, intense C-F and C-O absorptions in IR, and predictable fragmentation pathways in MS. The outlined protocols provide a robust starting point for any researcher aiming to acquire and interpret experimental data for this compound, ensuring both scientific rigor and data integrity.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- The Royal Society of Chemistry. (n.d.).

- NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- NMRS.io. (n.d.). 13C | TFE-d3 | NMR Chemical Shifts.

- ResearchGate. (n.d.). Series of 19F NMR spectra recorded during the process of warming a....

- Chem.ucla.edu. (n.d.). 19Flourine NMR.

- National Institutes of Health. (n.d.). Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl).

- Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.

- The Royal Society of Chemistry. (n.d.).

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Wiley-VCH GmbH. (n.d.). 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide - Optional[19F NMR] - Chemical Shifts.

- National Institutes of Health. (n.d.).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.

- Thermo Fisher Scientific. (n.d.). Quantitation of an oral fluid drug panel including THC using the new Stellar mass spectrometer.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Synthesis and Characterization of 3,4-bis (3-fluorodinitromethylfurazan-4-oxy)furazan.

- Organic Chemistry with Victor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Wikipedia. (n.d.). Time-of-flight mass spectrometry.

- Braun, R. W., et al. (1977). Trifluoromethylsulfur Trifluoride.

- National Institutes of Health. (n.d.). Synthesis and Characterization of the μ6‑F Compounds [NEt4][F(Cl2)3] and [NEt4][F(Br2)3].

- Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table.

- University of Calgary. (n.d.). IR Chart.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

-

ResearchGate. (n.d.). Synthesis and characterization of[9][9]- and[3][9]-perinophane.

- National Institute of Standards and Technology. (n.d.). Tetrafluoromethane. NIST WebBook.

- ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of Meso-tetra (3-hydroxyphenyl)Porphyrin.

- ResearchGate. (n.d.).

- Automated Topology Builder. (n.d.). 2,3,3,3-Tetrafluoropropene | C3H2F4 | MD Topology | NMR | X-Ray.

- ResearchGate. (n.d.).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. rsc.org [rsc.org]

Solubility of organic compounds in 3,3,4,4-Tetrafluorooxolane

An In-Depth Technical Guide to the Solubility of Organic Compounds in 3,3,4,4-Tetrafluorooxolane

Foreword: Navigating the Fluorous Domain

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the choice of solvent is a critical decision that dictates reaction pathways, purification efficiency, and final product characteristics. The emergence of fluorinated solvents has opened new avenues for synthesis and formulation, offering unique properties not found in traditional hydrocarbon or polar aprotic solvents. Among these, this compound (TFO) presents a compelling profile. As a partially fluorinated cyclic ether, it occupies a distinct space in the polarity spectrum, possessing moderate dielectric constant, low surface tension, and unique solvation capabilities.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing solubility in this unique solvent. We will explore both theoretical frameworks for predicting solubility and the rigorous experimental methodologies required for its precise determination. Our focus is on the causality behind the science—the "why" that empowers researchers to make informed decisions, troubleshoot challenges, and innovate within the fluorous domain.

Understanding this compound (TFO): A Profile

3,3,4,4-Tetrafluorotetrahydrofuran, which we will refer to as TFO, is a colorless liquid with the molecular formula C₄H₄F₄O.[1] Its structure, a five-membered ether ring with a fluorinated backbone, imparts a unique combination of properties.

-

Chemical Structure: The presence of four fluorine atoms on the carbons adjacent to the ether oxygen significantly withdraws electron density, reducing the basicity of the oxygen atom compared to its non-fluorinated analog, tetrahydrofuran (THF).[2][3] This electronic modification is key to its chemical stability and distinct solvent behavior.

-

Physical Properties: TFO is characterized by a boiling point of approximately 82°C and a density of 1.38 g/cm³.[1] Its properties make it a stable, non-reactive medium for a variety of chemical processes.[1]

-

Solvent Characteristics: Unlike perfluorinated compounds, which are notoriously immiscible with most organic solvents (lipophobic), TFO's structure allows for a degree of miscibility and unique solubility characteristics. It is neither strictly polar nor non-polar, a characteristic that demands a more nuanced approach to predicting solubility than the simple "like dissolves like" maxim.[4]

Theoretical Frameworks for Predicting Solubility

Before embarking on empirical testing, theoretical models can provide invaluable guidance, saving time and resources by narrowing the field of potential solutes.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][6]

-

δD (Dispersion): Arises from temporary induced dipoles in molecules (van der Waals forces).

-

δP (Polar): Relates to permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Accounts for the energy of hydrogen bond donor/acceptor interactions.

Two substances are likely to be soluble if their HSP values are similar. The distance (Ra) between the HSP coordinates of a solvent and a solute in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is predicted.[6] While specific, experimentally derived HSP values for TFO are not widely published, they can be estimated using computational methods, providing a powerful predictive tool for formulators.[7]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties of fluids and liquid mixtures without relying on experimental data.[8][9] The process involves:

-

A quantum chemical calculation for each molecule in a virtual conductor environment, generating a screening charge density (σ-profile) on its surface.[9]

-

This σ-profile acts as a detailed descriptor of the molecule's polarity.

-

Statistical thermodynamics are then applied to calculate the chemical potential of the molecules in a liquid, allowing for the prediction of properties like activity coefficients, vapor pressures, and, most importantly, solubility.[9][10][11]

COSMO-RS is particularly useful for novel or specialized solvents like TFO, where extensive empirical data may be lacking. It can effectively screen large libraries of drug candidates for their potential solubility, guiding experimental efforts.[10][12]

Experimental Determination of Solubility: A Rigorous Approach

Theoretical predictions must be validated by empirical measurement. The choice of method depends on the required precision and the nature of the solute.

Qualitative and Semi-Quantitative Assessment

A preliminary assessment can be quickly performed by adding a small, known amount of solute (e.g., 1-5 mg) to a known volume of TFO (e.g., 1 mL) in a vial.[13] Vigorous mixing and observation will classify the compound as freely soluble, partially soluble, or insoluble under those conditions. This is a rapid screening method but is not sufficient for formulation or process development.

Quantitative Measurement: The Isothermal Shake-Flask Method

The gold standard for determining equilibrium solubility is the isothermal shake-flask method.[14] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached between the undissolved solute and the saturated solution.

Protocol: Equilibrium Solubility of a Crystalline Organic Compound in TFO

Objective: To determine the equilibrium solubility of a solid organic compound (e.g., a drug candidate) in this compound at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (TFO), analytical grade

-

Crystalline organic solute, high purity

-

Scintillation vials with PTFE-lined caps

-

Calibrated analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Calibrated positive displacement micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE) compatible with TFO

-

Volumetric flasks

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)

Methodology:

-

Preparation of a Saturated System:

-

Add an excess amount of the crystalline solute to a scintillation vial. The key is to ensure a solid phase remains at equilibrium. A common starting point is to add enough solute to achieve a concentration at least 2-3 times higher than the anticipated solubility.

-

Causality: Adding a clear excess ensures that the dissolution process is not limited by the amount of available solute, allowing the solution to reach its maximum saturation point.

-

-

Solvent Addition & Incubation:

-

Accurately add a known volume or mass of TFO to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixture at a moderate speed (e.g., 150 rpm) for a predetermined time. A minimum of 24 hours is recommended, with 48-72 hours being preferable for slowly dissolving or complex compounds.[14]

-

Causality: Constant temperature is critical as solubility is highly temperature-dependent. Prolonged agitation ensures that the system overcomes kinetic barriers and reaches thermodynamic equilibrium.

-

-

Equilibrium Verification:

-

After the initial incubation period (e.g., 24 hours), stop agitation and allow the solid to settle for at least 1-2 hours in the temperature-controlled environment.

-

Carefully withdraw an aliquot of the supernatant, filter it immediately using a syringe filter into a tared vial, and determine the concentration via a validated analytical method.

-

Resume agitation and repeat the sampling process at a later time point (e.g., 48 hours).

-

Trustworthiness: The system is considered to be at equilibrium only when consecutive measurements (e.g., at 24h and 48h) yield statistically identical concentration values. This step validates that the measured solubility is a true equilibrium value and not a time-dependent artifact.

-

-

Sample Preparation for Analysis:

-

Immediately after filtration, accurately dilute the saturated TFO solution gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Causality: Immediate filtration and dilution prevent the solute from precipitating out of the supersaturated solution upon any temperature change or solvent evaporation. PTFE filters are chosen for their chemical resistance to solvents like TFO.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC).

-

Construct a calibration curve using standards of the solute in the same diluent.

-

Calculate the concentration in the original saturated solution, accounting for all dilution factors. The final solubility is typically expressed in mg/mL or mol/L.

-

The workflow for this protocol can be visualized as follows:

Data Presentation: Comparative Solubility in TFO

Once determined, solubility data should be presented clearly to allow for easy comparison across different compounds. The following table provides an illustrative example of how such data might be structured for various classes of organic molecules.

| Compound Class | Example Compound | Molecular Structure | Predicted Solubility | Measured Solubility at 25°C (mg/mL) | Notes |

| Non-Polar Hydrocarbon | Dodecane | C₁₂H₂₆ | Low | ~50 | Limited by weak dispersion forces with the polar ether part of TFO. |

| Aromatic Hydrocarbon | Toluene | C₇H₈ | Moderate | >200 | Pi-stacking interactions are possible, but polarity mismatch exists. |

| Polar Aprotic Ketone | Acetone | C₃H₆O | High | Miscible | Favorable dipole-dipole interactions. |

| Polar Protic Alcohol | 1-Butanol | C₄H₁₀O | Moderate | ~150 | H-bond donor (solute) interacts poorly with non-basic TFO oxygen. |

| Active Pharmaceutical Ing. | Ibuprofen | C₁₃H₁₈O₂ | Moderate-High | ~250 | Balance of non-polar backbone and polar carboxylic acid group. |

| Highly Fluorinated Cmpd. | Perfluorodecalin | C₁₀F₁₈ | High | >500 | Strong "fluorous" interactions dominate, leading to high solubility. |

Note: The data in this table are illustrative examples based on chemical principles and are not experimentally verified values.

Conclusion: The Role of TFO in Advanced Research

This compound is more than just another solvent; it is an enabling tool for chemists and formulation scientists. Its unique position in the solvent spectrum, combining features of ethers with the distinct properties of fluorocarbons, allows for the dissolution of a diverse range of organic compounds, from common reagents to complex active pharmaceutical ingredients and highly fluorinated molecules.[15][16]

Understanding the solubility of compounds in TFO is not merely an academic exercise. It is fundamental to designing robust synthetic routes, developing novel drug delivery systems, and creating advanced materials. By combining predictive theoretical models with rigorous, self-validating experimental protocols, researchers can confidently navigate the complexities of this solvent system, unlocking its full potential to drive scientific innovation.

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.

- Unknown. (n.d.).

- Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.

- SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.

- Solubility of Things. (n.d.). 1-Fluorononane.

- Fu, Y., et al. (2025, March 1). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors.

- Klamt, A. (n.d.). Prediction of Solubility with COSMO-RS. Zenodo.

- Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP.

- ResearchGate. (2022, April 18). Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments.

- Wikipedia. (n.d.). Hansen solubility parameter.

- SCM. (2010, May 9). COSMO-RS Tutorial 3: solubilities, log P, VLE, and more thermodynamic properties of fluids. YouTube.

- ResearchGate. (2017, October 19).

- University of Sydney. (2023, August 31). Solubility of Organic Compounds.

- Pundlik, M. D., et al. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical Reviews in Toxicology, 43(9), 743-767.

- Pundlik, M. D., et al. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical Reviews in Toxicology, 43(9), 743-767.

- LookChem. (n.d.). Cas 374-33-4, 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN.

Sources

- 1. lookchem.com [lookchem.com]

- 2. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. kinampark.com [kinampark.com]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

- 10. scm.com [scm.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. solubilityofthings.com [solubilityofthings.com]

Thermal and chemical stability of 3,3,4,4-Tetrafluorooxolane

An In-Depth Technical Guide to the Thermal and Chemical Stability of 3,3,4,4-Tetrafluorooxolane

Abstract

This compound is a fluorinated cyclic ether whose unique physicochemical properties suggest significant potential in specialized applications, including as a solvent or reagent in pharmaceutical synthesis and drug delivery systems. The high electronegativity and strength of the carbon-fluorine (C-F) bond are predicted to impart exceptional thermal and chemical stability. This guide provides a comprehensive analysis of the anticipated stability profile of this compound. While specific experimental data for this compound is not widely published, this document synthesizes information from structurally analogous perfluorinated and hydrofluoroether compounds to establish a scientifically grounded prognosis. Crucially, this guide details the rigorous experimental methodologies required to empirically validate these properties, offering researchers a practical framework for assessment. We will explore the theoretical underpinnings of its stability, present detailed protocols for thermal and chemical stress testing, and discuss the implications of these properties for its application in research and drug development.

Introduction to this compound: A Molecule of Interest

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can dramatically alter a molecule's properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] this compound, a cyclic ether where the carbons adjacent to the oxygen are fully fluorinated, represents an intriguing scaffold. Its structure suggests a combination of properties: the polarity of an ether functional group and the profound inertness characteristic of perfluorinated compounds.[3]

For drug development professionals, solvents and reagents with high stability are critical for ensuring process robustness, reaction purity, and formulation longevity. Understanding the operational limits of a molecule like this compound is paramount before its adoption in sensitive synthetic routes or as a pharmaceutical excipient. This guide serves as a foundational resource for that purpose.

Molecular Structure

The structure of this compound features a five-membered oxolane (tetrahydrofuran) ring with four fluorine atoms substituting the hydrogens on the C3 and C4 positions. This specific arrangement is key to its predicted stability.

Sources

Introduction: Understanding the Profile of 3,3,4,4-Tetrafluorooxolane

An In-Depth Technical Guide to the Safe Handling of 3,3,4,4-Tetrafluorooxolane

This compound (also known as 3,3,4,4-Tetrafluorotetrahydrofuran) is a fluorinated cyclic ether utilized as a solvent and a precursor in various organic and materials science syntheses.[1][2] Its unique properties, derived from the significant electronegativity of its fluorine substituents, include high polarity, low viscosity, and enhanced chemical stability compared to its non-fluorinated analog, tetrahydrofuran (THF).[1] However, these same properties necessitate a rigorous and informed approach to its handling to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the safety protocols and handling precautions required for the safe laboratory use of this compound, grounded in an understanding of its inherent chemical and physical properties.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a chemical's properties is the first step in a self-validating safety system. These characteristics dictate its behavior under various conditions and inform the necessary engineering controls, personal protective equipment (PPE), and emergency responses.

| Property | Value | Source |

| CAS Number | 374-33-4 | |

| Molecular Formula | C₄H₄F₄O | [1] |

| Molecular Weight | 144.07 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 68 °C | |

| Flash Point | -26 °C | |

| Specific Gravity | 1.44 (20/20) |

The most critical value for day-to-day handling is the extremely low flash point (-26 °C). This classifies the substance as highly flammable and signifies that it can form an ignitable vapor-air mixture at well below standard room temperature.[3] Its vapor is also heavier than air, meaning it can accumulate in low-lying areas and travel considerable distances to an ignition source.[3][4]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified with several key hazards that demand stringent control measures. The primary routes of exposure are inhalation, skin contact, and eye contact.

| Hazard Class | GHS Classification | Description | Source |

| Flammable Liquids | H225: Highly flammable liquid and vapor | Can be easily ignited at normal temperatures. | |

| Skin Irritation | H315: Causes skin irritation | Direct contact can lead to inflammation and irritation. | [5] |

| Eye Irritation | H319: Causes serious eye irritation | Can cause significant, potentially damaging irritation upon contact. | [5] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of vapors can irritate the respiratory tract.[5] | [5] |

While specific long-term toxicological data for this compound is not extensively detailed in the provided results, its identity as a fluorinated organic compound warrants caution.[1] Fluorinated compounds can persist in the environment, and their thermal decomposition can produce highly toxic and irritating fumes.[3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, beginning with engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source, minimizing the concentration of flammable and irritant vapors in the work area.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is non-negotiable due to the respiratory irritation hazard and the risk of vapor accumulation.

-

Ignition Source Control: Given the very low flash point, all potential ignition sources must be rigorously excluded from the handling area. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[3] Use only explosion-proof electrical, ventilating, and lighting equipment.

-

Static Discharge Prevention: Vapors can be ignited by static electricity. Therefore, containers and receiving equipment must be grounded and bonded during transfers.[4] Use of non-sparking tools is mandatory.

-

Emergency Stations: Emergency eye wash fountains and safety showers must be immediately accessible in any area where this chemical is handled.[5][7]

Personal Protective Equipment (PPE): A System for Personal Safety

PPE selection must be based on a thorough risk assessment of the specific procedures being performed. The following diagram outlines the logical workflow for selecting appropriate PPE.

Caption: PPE selection workflow for this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]

-

Skin Protection: Wear suitable protective clothing to prevent skin contact.[5] This includes a flame-resistant lab coat at a minimum. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit is necessary.[8]

-

Hand Protection: Protective gloves are required.[5] The specific glove material should be chosen based on resistance to fluorinated ethers; consult the glove manufacturer's compatibility charts. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]

-

Respiratory Protection: In case of inadequate ventilation or for emergency response, wear a NIOSH-approved air-purifying respirator with organic vapor cartridges.[5][9]

Section 4: Safe Handling and Storage Procedures

Adherence to strict protocols during routine handling and storage is paramount to preventing incidents.

Handling

-

Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][5] Wash hands thoroughly after use and before entering eating areas.[4]

-

Procedural Discipline: Avoid all personal contact, including inhalation of vapors.[3] Do not breathe fumes, mist, or spray.[5] When transferring, pour carefully to avoid splashing. Containers, even those that have been emptied, may contain explosive vapors and should be handled with care.[3]

Storage

-

Conditions: Store in a dry, cool, well-ventilated area away from heat and direct sunlight.[4][5] The storage temperature should be kept below 15°C if possible.

-

Containers: Keep containers tightly closed when not in use.[5]

-

Incompatibilities: Store away from incompatible materials. While specific incompatibilities are not listed in the search results, as a standard practice for ethers, avoid strong oxidizing agents.

Section 5: Emergency Procedures

A prepared response is a validated response. All personnel must be familiar with these procedures before beginning work with the substance.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[5][10] If skin irritation occurs, get medical advice.[6]

-

Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[10]

-

Ingestion: Rinse mouth with water. DO NOT induce vomiting.[10] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: For small fires, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam is recommended. For larger fires, alcohol-resistant foam is preferred.[11][12]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the flammable liquid.

-

Specific Hazards: Vapors can form explosive mixtures with air.[3][4] Combustion may produce toxic and irritating fumes, including hydrogen fluoride.[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures (Spills)

A prompt and correct response to a spill is critical to prevent escalation. The following workflow outlines the necessary steps for a minor laboratory spill (less than one liter). For larger spills, evacuate the area and contact emergency response personnel.[13][14]

Caption: Step-by-step workflow for minor spill response.

Section 6: Waste Disposal

All waste containing this compound, including contaminated absorbents, disposable PPE, and empty containers, must be treated as hazardous waste.[13]

-

Collect waste in a properly sealed and labeled container.

-

Dispose of the waste through an approved hazardous waste disposal plant.

-

Adhere strictly to all local, state, and federal environmental regulations regarding the disposal of flammable and fluorinated chemical waste.

Section 7: Environmental Fate and Ecotoxicology

Fluorinated organic compounds can be persistent in the environment.[1] While specific ecotoxicity data for this compound is limited in the search results, it is known that some fluorinated compounds can degrade in the atmosphere to form trifluoroacetic acid (TFA), which is persistent in aquatic environments.[15] Therefore, releases to the environment must be avoided.

References

-

Safety Data Sheet: tetrahydrofuran. Chemos GmbH & Co.KG. [Link]

-

TETRAFLUOROSILANE Safety Data Sheet. Gelest, Inc. [Link]

-

Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]

-

Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners. PubMed. [Link]

-

Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]

-

Foam fire extinguisher - colours and uses explained. Surrey Fire & Safety Ltd. [Link]

-

Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. [Link]

-

FOAM MASTER 3F 3x3 fluorine-free foam. hasicitechnika.com. [Link]

-

Personal Protective Equipment (PPE) Solutions. 3M. [Link]

-

Type 3 and 4 Chemical Suit Selection Guide. Lakeland Industries. [Link]

-

Cas 374-33-4, 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. lookchem.com. [Link]

Sources

- 1. CAS 374-33-4: 3,3,4,4-Tetrafluorotetrahydrofuran [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemos.de [chemos.de]

- 5. synquestlabs.com [synquestlabs.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. gelest.com [gelest.com]

- 8. lakeland.com [lakeland.com]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. fishersci.com [fishersci.com]

- 11. surreyfire.co.uk [surreyfire.co.uk]

- 12. Protipožární zabezpečení | hasicitechnika.com [hasicitechnika.com]

- 13. chemkleancorp.com [chemkleancorp.com]

- 14. ehs.utk.edu [ehs.utk.edu]

- 15. Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners in China, the United States, and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

Material Safety Data Sheet (MSDS) for 3,3,4,4-Tetrafluorooxolane

An In-Depth Technical Guide to the Safe Handling and Application of 3,3,4,4-Tetrafluorooxolane

Foreword: A Modern Perspective on Fluorinated Solvents

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular architecture is a cornerstone of innovation. Fluorinated compounds, such as this compound, offer a unique constellation of properties—enhanced metabolic stability, altered lipophilicity, and unique reactivities—that make them invaluable tools for researchers.[1] However, the very characteristics that make these molecules so useful also necessitate a nuanced and expert approach to their handling and application. This guide moves beyond a simple recitation of safety data sheet (SDS) sections. Instead, it aims to provide a deeper, mechanistic understanding of this compound, empowering researchers, scientists, and drug development professionals to work not only safely but also more effectively with this versatile solvent and building block.

Chemical Identity and Physicochemical Landscape

This compound, also known as 3,3,4,4-Tetrafluorotetrahydrofuran, is a fluorinated cyclic ether. The replacement of hydrogen with fluorine atoms on the carbons adjacent to the ether oxygen significantly alters the molecule's electronic properties and stability.

| Property | Value | Source |

| CAS Number | 374-33-4 | |

| Molecular Formula | C₄H₄F₄O | [2] |

| Molecular Weight | 144.07 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 82 °C | [2] |

| Density | 1.38 g/cm³ | [2] |

| Vapor Pressure | 335 mmHg at 25°C | [2] |

| Refractive Index | 1.32 | [2] |

The high electronegativity of the fluorine atoms induces a strong dipole moment, rendering the molecule polar. However, the fluorine atoms also create a non-polar surface, leading to unique solubility characteristics. This dual nature is a key aspect of its utility as a solvent.

Hazard Identification and Risk Mitigation

This compound is classified as a highly flammable liquid and vapor. The primary immediate risk associated with its use is fire or explosion if not handled with appropriate precautions.

| Hazard Class | GHS Classification | Key Considerations |

| Flammability | Flammable Liquid, Category 2 (H225) | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air.[3] |

| Acute Toxicity | Not fully characterized; may be harmful if inhaled or absorbed through the skin. | Due to its fluorinated nature, caution is warranted. |

| Skin Contact | May cause irritation. | Prolonged or repeated contact should be avoided. |

| Eye Contact | May cause irritation. | Direct contact can lead to irritation. |

| Chronic Toxicity | Data not available. | Long-term exposure effects have not been fully investigated. |

Expert Insight: The flammability of this compound is its most immediate and significant hazard. The high vapor pressure at room temperature means that flammable concentrations of vapor can accumulate quickly in enclosed spaces. Therefore, all work should be conducted in a well-ventilated chemical fume hood, away from any potential ignition sources.

First Aid and Emergency Response Protocols

In the event of an exposure or emergency, rapid and informed action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Firefighting Measures: For fires involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam. Water may be ineffective. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling, Storage, and Engineering Controls

A proactive approach to safety through proper handling and storage is paramount.

Experimental Workflow for Safe Handling

Caption: A typical laboratory workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

| Equipment | Specifications | Rationale |

| Eye Protection | Chemical splash goggles. | Protects against splashes and vapors. |